molecular formula C14H14F3NO3S B2421323 N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1428355-77-4

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2421323
CAS No.: 1428355-77-4
M. Wt: 333.33
InChI Key: AWDKJYXRACKBJL-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is an organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves the following steps:

    Formation of the furan-3-yl ethylamine: This can be achieved by the reduction of furan-3-yl acetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Sulfonamide formation: The furan-3-yl ethylamine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide intermediate.

    Coupling with trifluoromethyl-substituted phenyl group: The final step involves coupling the methanesulfonamide intermediate with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the furan ring and sulfonamide moiety contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)ethyl)-1-(4-methylphenyl)methanesulfonamide
  • N-(2-(furan-3-yl)ethyl)-1-(4-chlorophenyl)methanesulfonamide
  • N-(2-(furan-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Uniqueness

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDKJYXRACKBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCCC2=COC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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